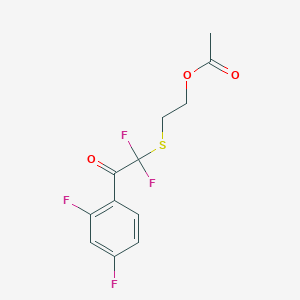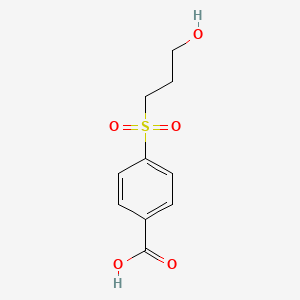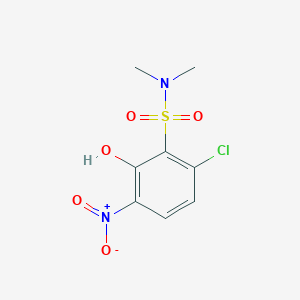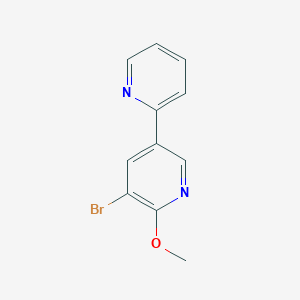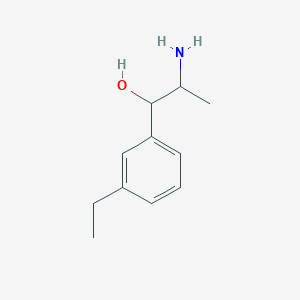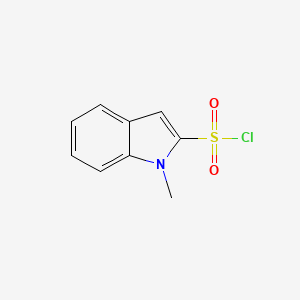
1-Methylindole-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylindole-2-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Methylindole-2-sulfonyl chloride typically involves the reaction of 1-methyl-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1-Methylindole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and other nucleophiles. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide derivatives.
Aplicaciones Científicas De Investigación
1-Methylindole-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various indole derivatives, which are important in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methylindole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This reactivity is harnessed in the design of inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
1-Methylindole-2-sulfonyl chloride can be compared with other similar compounds, such as:
1-methyl-1H-indole-7-sulfonyl chloride: This compound has a similar structure but with the sulfonyl chloride group at a different position on the indole ring.
Indole-2-sulfonyl chloride: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.
Indole-3-sulfonyl chloride: Another positional isomer with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C9H8ClNO2S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
1-methylindole-2-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c1-11-8-5-3-2-4-7(8)6-9(11)14(10,12)13/h2-6H,1H3 |
Clave InChI |
XLMOJRGNXPQAOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
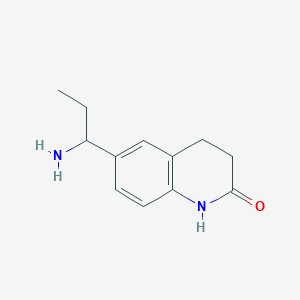
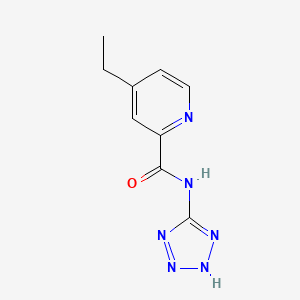
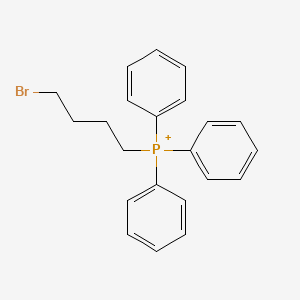
![4-[3-(1-Piperidinylmethyl)phenoxy]2-butene-1-amine](/img/structure/B8398370.png)
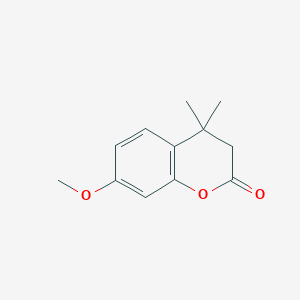
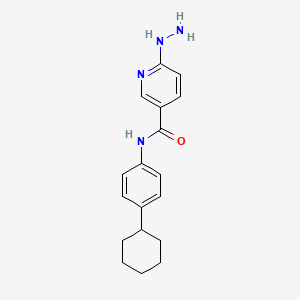
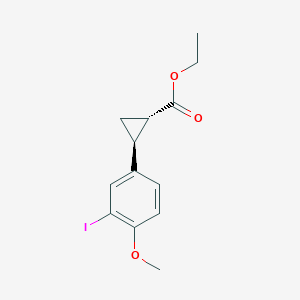
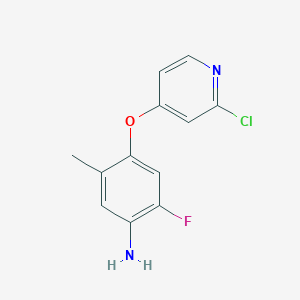
![(6R,7R)-3-Hydroxymethyl-7-[2-(fur-2-yl)-2-methoxyiminoacetamido]ceph-3-em-4-carboxylic acid](/img/structure/B8398411.png)
